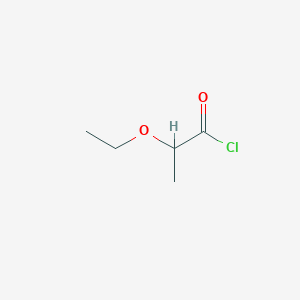
2-Ethoxypropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxypropanoyl chloride is an organic compound with the molecular formula C_5H_9ClO_2. It is a versatile chemical used in various scientific and industrial applications. This compound is characterized by its ethoxy group attached to a propanoyl chloride moiety, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethoxypropanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-ethoxy-2-propanol with thionyl chloride (SOCl_2) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxypropanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert this compound to alcohols or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles like water, alcohols, or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxypropanoyl chloride is widely used in scientific research due to its reactivity and versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which 2-ethoxypropanoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloride ion is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Acetyl chloride (ethanoyl chloride)
Propionyl chloride (propanoyl chloride)
Butyryl chloride (butanoyl chloride)
Benzoyl chloride (benzenecarbonyl chloride)
Eigenschaften
CAS-Nummer |
56680-76-3 |
|---|---|
Molekularformel |
C5H9ClO2 |
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
2-ethoxypropanoyl chloride |
InChI |
InChI=1S/C5H9ClO2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
HTCCQHKKWKMUMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















